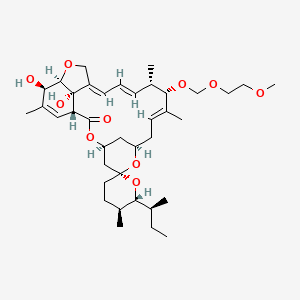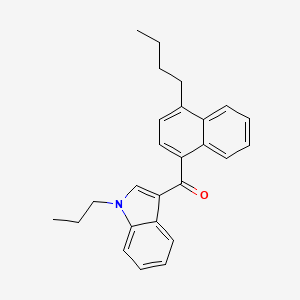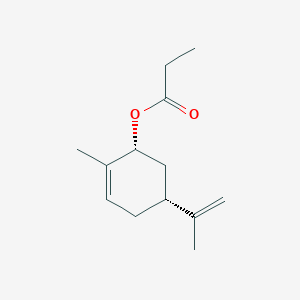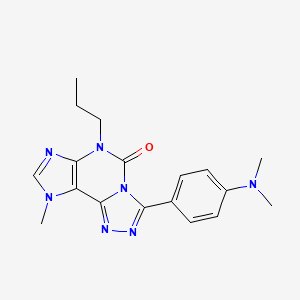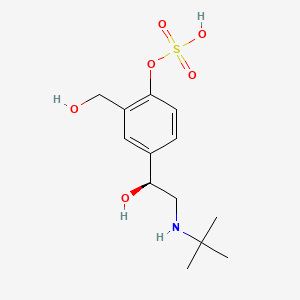
Albuterol-4-sulfate, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Albuterol-4-sulfate, (S)-, also known as (S)-salbutamol-4’-O-sulfate, is a pharmacologically active enantiomer of salbutamol. It is a beta-2 adrenergic receptor agonist primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is known for its ability to relax bronchial smooth muscle, thereby alleviating bronchospasm and improving airflow in patients with obstructive airway diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Albuterol-4-sulfate, (S)-, involves the enantioselective synthesis of (S)-salbutamol followed by sulfation. The enantioselective synthesis can be achieved using chiral catalysts or starting materials. The sulfation process typically involves the reaction of (S)-salbutamol with sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the sulfate ester .
Industrial Production Methods
Industrial production of Albuterol-4-sulfate, (S)-, often employs genetically modified fission yeast cells for the biosynthesis of the sulfate ester. This biotechnological approach ensures high enantiomeric purity and efficient production. The product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Chemical Reactions Analysis
Types of Reactions
Albuterol-4-sulfate, (S)-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or amides.
Scientific Research Applications
Albuterol-4-sulfate, (S)-, has a wide range of scientific research applications:
Mechanism of Action
Albuterol-4-sulfate, (S)-, exerts its effects by selectively binding to beta-2 adrenergic receptors on bronchial smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby reducing bronchospasm and improving airflow .
Comparison with Similar Compounds
Similar Compounds
Salbutamol (Racemic mixture): Contains both ®- and (S)-enantiomers.
Levalbuterol ®-: The pharmacologically active enantiomer of salbutamol.
Terbutaline: Another beta-2 adrenergic receptor agonist with a similar structure and function.
Uniqueness
Albuterol-4-sulfate, (S)-, is unique due to its high enantiomeric purity and specific pharmacological activity. Unlike the racemic mixture, the (S)-enantiomer is associated with fewer side effects and improved therapeutic efficacy .
Properties
CAS No. |
146698-86-4 |
|---|---|
Molecular Formula |
C13H21NO6S |
Molecular Weight |
319.38 g/mol |
IUPAC Name |
[4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19)/t11-/m1/s1 |
InChI Key |
FPMLHYFHLRTRMB-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@H](C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


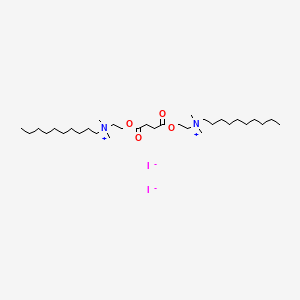
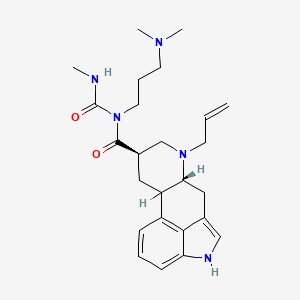
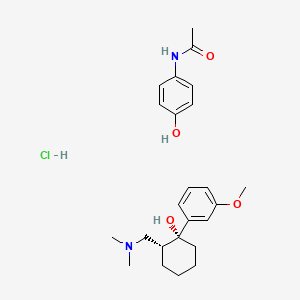

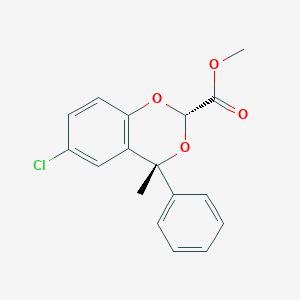

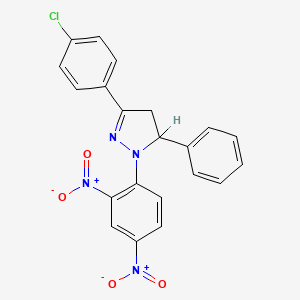
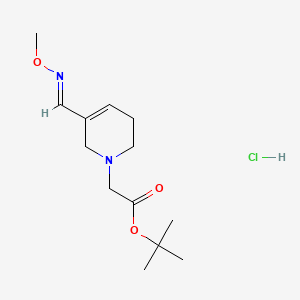
![N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;hydrochloride](/img/structure/B15190499.png)
